![molecular formula C12H14N4O B14215721 [(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile CAS No. 575489-80-4](/img/structure/B14215721.png)
[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a diketone, followed by the addition of a nitrile group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of [(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, influencing various biological processes. The nitrile group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Oxobutanenitrile: A compound with a similar nitrile group but lacking the pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic systems derived from pyrazoles
Uniqueness
[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile is unique due to its combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
575489-80-4 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
2-[(2S)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile |
InChI |
InChI=1S/C12H14N4O/c1-8(11(6-13)7-14)4-12(17)16-10(3)5-9(2)15-16/h5,8,11H,4H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
ZXMCNJQQOGBGIX-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=NN1C(=O)C[C@H](C)C(C#N)C#N)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)CC(C)C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


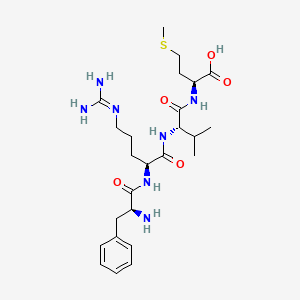
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
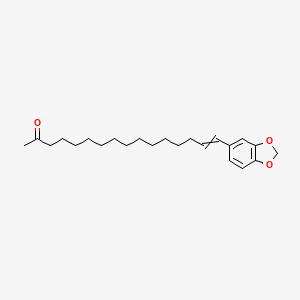
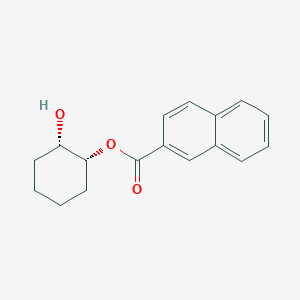
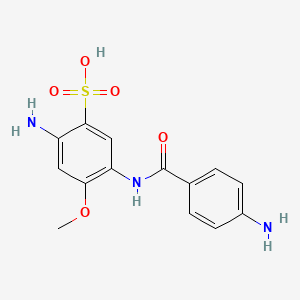
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
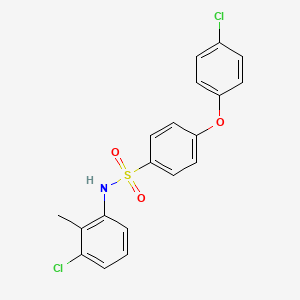
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
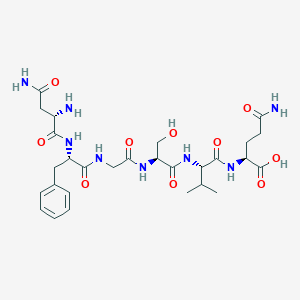
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
